BenchChemオンラインストアへようこそ!

L-796778

Somatostatin Receptor GPCR Subtype Selectivity

L-796778 is the definitive SSTR3-selective partial agonist (IC₅₀=18 nM in cAMP assay) for GPCR researchers demanding unambiguous, subtype-specific attribution. Unlike pasireotide, octreotide, or lanreotide, it activates only SSTR3, eliminating confounding multi-subtype crosstalk. Paired with L-797591, it enables clean head-to-head SSTR3 vs. SSTR1 dissection. Its cryo-EM-resolved binding pose provides atomic-level guidance for structure-based drug design of next-generation SSTR3 therapeutics with reduced off-target profiles.

Molecular Formula C29H40N6O7
Molecular Weight 584.7 g/mol
Cat. No. B1674108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-796778
SynonymsL-796,778;  L 796,778;  L796,778.
Molecular FormulaC29H40N6O7
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C29H40N6O7/c1-3-4-12-23(26(36)32-24(28(38)42-2)13-8-9-18-30)33-29(39)34-25(19-20-10-6-5-7-11-20)27(37)31-21-14-16-22(17-15-21)35(40)41/h5-7,10-11,14-17,23-25H,3-4,8-9,12-13,18-19,30H2,1-2H3,(H,31,37)(H,32,36)(H2,33,34,39)/t23-,24+,25+/m1/s1
InChIKeyKEATTYUTWJKTRT-DSITVLBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-796778: Selective SSTR3 Agonist and Structural Probe for Somatostatin Receptor Research


L-796778 is a synthetic small-molecule partial agonist that selectively targets the somatostatin receptor subtype 3 (SSTR3) [1]. Identified through combinatorial chemistry and high-throughput screening, it exhibits potent and subtype-selective activity [1]. In recombinant cell lines expressing the human SSTR3 (hsst3) receptor, L-796778 inhibits forskolin-stimulated cAMP production with an IC₅₀ value of 18 nM [2]. This compound serves as a critical pharmacological tool for dissecting SSTR3-specific signaling pathways in both endocrine and angiogenic research contexts [1].

Why Pan-Somatostatin Agonists and Other SSTR Modulators Cannot Substitute for L-796778


Substituting L-796778 with generic pan-somatostatin receptor agonists (such as pasireotide, octreotide, or lanreotide) or with agonists targeting other SSTR subtypes (such as the SSTR1 agonist L-797591) fails to recapitulate the specific pharmacological outcomes of L-796778. While pan-agonists activate multiple SSTR subtypes, they produce broader and potentially confounding endocrine and cellular effects, whereas L-796778's activity is restricted to SSTR3 [1]. Furthermore, the binding pocket geometry and key ligand-receptor interaction determinants for SSTR3 differ from those of other SSTR subtypes, meaning that a ligand designed for SSTR1 or SSTR2 will not engage SSTR3 with the same binding pose or functional consequence as L-796778 [1]. This specificity is essential for experiments requiring unambiguous attribution of observed effects—such as angiogenesis inhibition or specific neuroendocrine signaling—to SSTR3 activation rather than to SSTR2 or SSTR5 [2].

L-796778 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Receptor Subtype Selectivity: SSTR3 vs. SSTR1 Differentiation

L-796778 is a selective agonist for SSTR3, in contrast to the structurally related compound L-797591, which is a selective agonist for SSTR1. Both compounds were identified from the same combinatorial chemistry and high-throughput screening campaign, yet they exhibit divergent subtype selectivity [1]. Cryo-EM structural analysis reveals that L-796778 engages a distinct orthosteric pocket geometry in SSTR3 that is not accommodated by SSTR1 or other SSTR subtypes, providing a molecular basis for its selectivity [1].

Somatostatin Receptor GPCR Subtype Selectivity

Atomic-Level Binding Mode Differentiation from Pan-Agonists

Cryo-EM structures of the SSTR3-Gi complex bound to L-796778 reveal a binding pocket architecture distinct from that occupied by the FDA-approved pan-agonist pasireotide, as well as from the binding modes of endogenous ligands SST14, octreotide, and lanreotide [1]. The conserved extended binding pocket utilized by pasireotide across multiple SSTR subtypes is not the primary engagement site for L-796778; instead, L-796778 occupies a unique subpocket within SSTR3 that is not accessible in SSTR1, SSTR2, SSTR4, or SSTR5 due to divergent amino acid residues across the orthosteric pocket [1].

Cryo-EM Ligand Binding Structure-Based Drug Design

Functional Reversal by SSTR3 Antagonist Confirms Target Engagement

In an in vivo matrigel sponge angiogenesis assay, the antiangiogenic effect of somatostatin was mimicked by the SSTR3 agonist L-796778 and was completely reversed by the SSTR3-selective antagonist BN81658 [1]. This pharmacological reversal directly validates that the observed biological effect is mediated specifically through SSTR3 activation and not through other somatostatin receptor subtypes.

Angiogenesis SSTR3 Pharmacological Validation

Partial Agonist Profile Distinguishes from Full Agonists

In CHO-K1 cells expressing the human SSTR3 receptor, L-796778 inhibits forskolin-stimulated cAMP production with an IC₅₀ of 18 nM, acting as a partial agonist [1]. This partial agonist profile contrasts with full agonists such as endogenous somatostatin peptides (SST14, SST28) or certain synthetic pan-agonists, which can produce maximal receptor activation and potentially greater receptor desensitization [2].

cAMP Assay Partial Agonism Functional Selectivity

Chemical Structure and Molecular Weight Differentiation

L-796778 (CAS 217480-25-6) is a methyl ester derivative with molecular formula C₂₉H₄₀N₆O₇ and exact molecular weight 584.29584764 g/mol [1]. It is structurally characterized as the methyl ester of N-{[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl}-D-norleucyl-L-lysine [1]. This structure differs from peptide-based somatostatin analogs (e.g., octreotide, lanreotide) and from other small-molecule SSTR modulators, conferring distinct physicochemical properties including a predicted LogP of 3.93 [2].

Chemical Synthesis Quality Control Analytical Chemistry

L-796778 Procurement-Relevant Research and Industrial Application Scenarios


Pharmacological Validation of SSTR3-Specific Signaling in Angiogenesis and Tumor Biology

L-796778 is the tool of choice for researchers investigating the role of SSTR3 in angiogenesis and tumor growth. Its ability to mimic somatostatin-mediated inhibition of angiogenesis in vivo, and the reversibility of this effect by the SSTR3 antagonist BN81658, provides a robust pharmacological framework for validating SSTR3-dependent pathways in endothelial cell biology and preclinical oncology models [1].

Structural Biology and Rational Drug Design Targeting SSTR3

The cryo-EM structures of the L-796778-SSTR3-Gi complex provide atomic-resolution insights into subtype-selective ligand recognition. This structural information is essential for academic and industrial structure-based drug design programs aiming to develop next-generation SSTR3-selective therapeutics with improved selectivity and reduced off-target effects compared to current pan-agonists [1].

Differentiating SSTR3 from SSTR1 in Comparative GPCR Pharmacology

For laboratories conducting comparative GPCR pharmacology across the somatostatin receptor family, L-796778 and L-797591 together form a matched pair of subtype-selective agonists. This pair enables head-to-head dissection of SSTR3-specific versus SSTR1-specific signaling outcomes, eliminating the confounding effects inherent to pan-agonists such as pasireotide or octreotide [1].

Investigating Partial Agonism and Biased Signaling at SSTR3

L-796778's partial agonist profile at SSTR3, as demonstrated by its 18 nM IC₅₀ in cAMP inhibition assays, makes it a valuable reagent for studying functional selectivity and receptor desensitization mechanisms. Researchers can use L-796778 to explore how partial versus full agonism affects downstream signaling, receptor trafficking, and long-term cellular responses to SSTR3 activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-796778

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.